1-(6-Bromochroman-2-yl)ethanone

Description

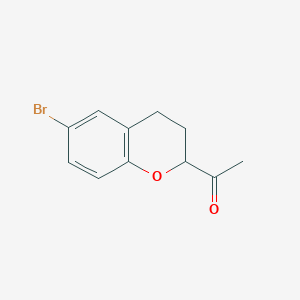

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-7(13)10-4-2-8-6-9(12)3-5-11(8)14-10/h3,5-6,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZCVKIYGBDGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Bromochroman-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential biological significance. However, a thorough review of available scientific literature and chemical databases indicates a significant lack of detailed experimental data for this specific compound. While basic identifiers are available, crucial information regarding its physicochemical properties, spectroscopic data, and biological activity remains largely unpublished. This document summarizes the available information and provides context based on related chemical structures.

Chemical Properties

The fundamental chemical properties of 1-(6-Bromochroman-2-yl)ethanone have been identified from chemical supplier databases. A summary of these properties is presented in Table 1.

Table 1: Summary of Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.111 g/mol | [1] |

| CAS Number | 1895167-20-0 | [1] |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of 1-(6-Bromochroman-2-yl)ethanone are not described in the currently accessible scientific literature. However, general synthetic strategies for related chroman and brominated heterocyclic compounds can provide a theoretical framework for its preparation. The synthesis of functionalized chroman-2-ones, for instance, has been explored through various methods, including diversity-oriented one-pot synthesis and doubly decarboxylative reactions.[2][3][4][5][6]

Hypothetical Synthetic Workflow:

A plausible synthetic route could involve the bromination of a suitable chroman precursor followed by acylation, or a multi-step synthesis starting from simpler aromatic compounds. A generalized workflow for such a synthesis is depicted below.

Caption: A potential multi-step synthesis pathway for 1-(6-Bromochroman-2-yl)ethanone.

Spectroscopic Data:

Specific NMR, IR, or mass spectrometry data for 1-(6-Bromochroman-2-yl)ethanone are not available in public databases. For related structures, such as 1-(6-bromopyridin-2-yl)ethanone, spectral data is accessible and could serve as a reference for expected peak regions.[7]

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity or mechanism of action of 1-(6-Bromochroman-2-yl)ethanone. However, the chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8]

Furthermore, studies on other brominated phenolic and heterocyclic compounds have demonstrated significant biological potential, such as antioxidant and acetylcholinesterase inhibition properties.[9] The presence of a bromine atom in flavonoid derivatives has been shown to enhance their antimicrobial properties.[10] These findings suggest that 1-(6-Bromochroman-2-yl)ethanone could be a candidate for biological screening.

Logical Relationship for Investigating Biological Activity:

The workflow for assessing the potential biological relevance of this compound would follow a standard drug discovery pipeline.

Caption: A standard workflow for the investigation of the biological properties of a novel chemical entity.

Conclusion and Future Directions

1-(6-Bromochroman-2-yl)ethanone is a chemical entity for which there is a notable absence of comprehensive scientific data. While its basic chemical identifiers are known, a significant research gap exists concerning its physicochemical properties, synthetic methodologies, and biological functions. Future research should focus on the synthesis and thorough characterization of this compound. Subsequent screening for various biological activities, guided by the known pharmacology of the broader chroman and brominated heterocyclic families, could unveil its therapeutic potential. The generation of such data would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diversity-Oriented One-Pot Synthesis to Construct Functionalized Chroman-2-one Derivatives and Other Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]

- 6. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 9. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 1-(6-Bromochroman-2-yl)ethanone: A Technical Overview for Scientific Professionals

For researchers, scientists, and drug development professionals, an in-depth understanding of novel chemical entities is paramount. This technical guide addresses 1-(6-Bromochroman-2-yl)ethanone (CAS Number 1895167-20-0), a compound of interest within the broader class of chroman derivatives. Due to the limited publicly available data specifically for this compound, this document leverages information on structurally related molecules to provide a foundational understanding of its potential synthesis, physicochemical properties, and biological activities.

Core Compound Characteristics

While detailed experimental data for 1-(6-Bromochroman-2-yl)ethanone is scarce, fundamental physicochemical properties have been reported by commercial suppliers. These characteristics are essential for any laboratory-based research and are summarized below.

| Property | Value | Source |

| CAS Number | 1895167-20-0 | - |

| Molecular Formula | C₁₁H₁₁BrO₂ | CymitQuimica[1] |

| Molecular Weight | 255.11 g/mol | CymitQuimica[1] |

| Purity | Typically ≥95.0% | CymitQuimica[1] |

Plausible Synthetic Pathways

Generalized Experimental Protocol for a Key Synthetic Step: Friedel-Crafts Acylation

The following protocol is a generalized representation of a Friedel-Crafts acylation, a key reaction type that could be employed in the synthesis of the target molecule or related structures. This is a hypothetical procedure and must be adapted and optimized for the specific substrates and desired product.

Materials:

-

6-Bromochroman (starting material)

-

Acetyl chloride or acetic anhydride (acylating agent)

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve 6-bromochroman in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

In a separate flask, prepare a solution of acetyl chloride in anhydrous DCM.

-

Add the acetyl chloride solution dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired acylated chroman derivative.

Potential Biological Activity and Research Applications

While no specific biological data for 1-(6-Bromochroman-2-yl)ethanone has been found, the broader class of chromanone and chromen-2-one derivatives has been investigated for various pharmacological activities. This suggests potential avenues of research for the title compound.

Anticancer Potential: Studies on various chromanone derivatives have indicated potential cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of a bromine atom can modulate the biological activity of these compounds.

Antioxidant Properties: Derivatives of 2H-chromen-2-one have demonstrated antioxidant activity. This is often attributed to their ability to scavenge free radicals and chelate metal ions, which can mitigate oxidative stress implicated in various diseases.

The general workflow for evaluating the biological activity of a novel compound like 1-(6-Bromochroman-2-yl)ethanone would typically follow a standardized screening process.

Hypothetical Signaling Pathway Involvement

Given the potential anticancer activity of related chromanone derivatives, it is plausible that 1-(6-Bromochroman-2-yl)ethanone could interfere with key signaling pathways involved in cancer cell proliferation and survival. A hypothetical model for such interaction is presented below.

Conclusion and Future Directions

1-(6-Bromochroman-2-yl)ethanone represents a chemical entity with potential for further investigation, particularly within the realms of medicinal chemistry and drug discovery. While specific data remains elusive, the known properties and activities of related chroman derivatives provide a solid foundation for future research. The immediate focus for the scientific community should be the development and publication of a robust synthetic method, followed by a systematic evaluation of its biological activities. Such studies will be crucial in determining the true potential of this compound and its derivatives as therapeutic agents or research tools.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway diagrams are hypothetical and based on general principles and data from related compounds due to the lack of specific information on 1-(6-Bromochroman-2-yl)ethanone (CAS 1895167-20-0). Any laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

Spectroscopic and Synthetic Profile of 1-(6-Bromochroman-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1-(6-Bromochroman-2-yl)ethanone. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a predictive but scientifically grounded profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected analytical data and a robust experimental framework.

Introduction

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone containing a chroman scaffold. The chroman ring system is a core structure in a variety of biologically active compounds, including Vitamin E and various flavonoids. The presence of a bromine atom and an acetyl group provides functional handles for further chemical modifications, making it an interesting building block for the synthesis of novel therapeutic agents. This guide outlines the expected spectroscopic data and a detailed protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(6-Bromochroman-2-yl)ethanone. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Ar-H (H-5) |

| ~7.15 | dd | 1H | Ar-H (H-7) |

| ~6.75 | d | 1H | Ar-H (H-8) |

| ~4.50 | m | 1H | O-CH |

| ~2.90 | m | 2H | Ar-CH₂ |

| ~2.20 | s | 3H | CO-CH₃ |

| ~2.05 | m | 2H | CH-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~208.0 | C=O |

| ~153.0 | C-O (Aromatic) |

| ~132.0 | C-H (Aromatic) |

| ~130.0 | C-H (Aromatic) |

| ~129.0 | C-Br (Aromatic) |

| ~118.0 | C-H (Aromatic) |

| ~115.0 | C-C (Aromatic) |

| ~75.0 | O-CH |

| ~30.0 | Ar-CH₂ |

| ~26.0 | CO-CH₃ |

| ~24.0 | CH-CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | ~40 / 40 | [M]⁺ / [M+2]⁺ (presence of Br) |

| 211/213 | ~100 / 100 | [M-COCH₃]⁺ |

| 43 | ~80 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of 1-(6-Bromochroman-2-yl)ethanone

This synthesis involves a hetero-Diels-Alder reaction or a Michael addition followed by cyclization. A common method is the reaction of a phenol with an α,β-unsaturated ketone.

Materials:

-

4-Bromophenol

-

Methyl vinyl ketone

-

Acid catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in anhydrous toluene, add methyl vinyl ketone (1.2 eq).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(6-Bromochroman-2-yl)ethanone.

Characterization: The structure of the purified product should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic pathway and the analytical workflow for the characterization of 1-(6-Bromochroman-2-yl)ethanone.

Caption: Synthetic pathway for 1-(6-Bromochroman-2-yl)ethanone.

Caption: Analytical workflow for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of 1-(6-Bromochroman-2-yl)ethanone. The presented data and protocols are based on established chemical principles and are intended to guide researchers in the synthesis, purification, and characterization of this and related compounds. As a versatile building block, 1-(6-Bromochroman-2-yl)ethanone holds potential for the development of novel chemical entities with interesting biological activities. Further experimental validation of the data presented herein is encouraged.

Spectroscopic Analysis of 1-(6-Bromochroman-2-yl)ethanone: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, experimental ¹H and ¹³C NMR data for 1-(6-Bromochroman-2-yl)ethanone could not be located. Therefore, the detailed analysis and data presentation as initially intended cannot be provided at this time.

This technical guide was designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the nuclear magnetic resonance (NMR) characteristics of 1-(6-Bromochroman-2-yl)ethanone. The core of this guide would have been the presentation and interpretation of its ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this compound.

While the specific data for 1-(6-Bromochroman-2-yl)ethanone is unavailable, this document will outline the general principles and expected spectral features based on the analysis of its structural components. A detailed experimental protocol for acquiring such NMR data is also provided for researchers who may synthesize or acquire this compound in the future.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The structure of 1-(6-Bromochroman-2-yl)ethanone comprises a brominated chroman core and an acetyl group. The expected NMR signals can be predicted by analyzing the chemical environment of each proton and carbon atom.

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring of the chroman moiety would appear in the aromatic region (typically δ 6.5-8.0 ppm). The bromine atom at the 6-position would influence the chemical shifts and coupling patterns of the adjacent protons.

-

Chroman Moiety Protons: The protons on the saturated heterocyclic ring (C2, C3, and C4) would exhibit characteristic signals. The proton at C2, being adjacent to both an oxygen atom and the acetyl group, would likely appear as a multiplet at a downfield position compared to the protons at C3 and C4. The protons at C3 and C4 would likely show complex splitting patterns due to diastereotopicity and coupling with each other.

-

Acetyl Group Protons: The methyl protons of the acetyl group would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR:

-

Carbonyl Carbon: The carbon of the ketone's carbonyl group is expected to have the most downfield chemical shift (typically δ 190-210 ppm).

-

Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine (C6) would have a distinct chemical shift.

-

Chroman Moiety Carbons: The carbon atoms of the heterocyclic ring (C2, C3, C4, and the oxygen-bearing aromatic carbon) would have chemical shifts influenced by their proximity to the oxygen atom and the acetyl group.

-

Acetyl Carbon: The methyl carbon of the acetyl group would appear at a characteristic upfield position (typically δ 20-30 ppm).

Experimental Protocols for NMR Data Acquisition

For researchers intending to acquire NMR data for 1-(6-Bromochroman-2-yl)ethanone, the following general experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering approximately -2 to 12 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: The same spectrometer as used for ¹H NMR.

-

Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for each unique carbon.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range covering approximately 0 to 220 ppm.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C NMR spectra and report the chemical shifts (δ) in parts per million (ppm).

Visualization of the Molecular Structure

To aid in the interpretation of potential NMR data, a diagram of the molecular structure of 1-(6-Bromochroman-2-yl)ethanone with atom numbering is provided below. This visualization is crucial for assigning specific NMR signals to the corresponding atoms within the molecule.

Caption: Chemical structure and atom numbering of 1-(6-Bromochroman-2-yl)ethanone.

Mass Spectrometry of 1-(6-Bromochroman-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(6-Bromochroman-2-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical research. This document outlines the expected fragmentation patterns under electron ionization, details generalized experimental protocols for its analysis, and presents key information in a structured format for researchers, scientists, and drug development professionals.

Core Data Presentation

The expected key mass spectrometric data for 1-(6-Bromochroman-2-yl)ethanone (C₁₁H₁₁BrO₂) are summarized below. The monoisotopic molecular weight of this compound is approximately 255.00 g/mol , considering the major isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

| [M]⁺ | Molecular Ion | 255 | 257 | Isotopic pattern characteristic of a monobrominated compound. |

| [M - CH₃]⁺ | Loss of a methyl radical | 240 | 242 | α-cleavage at the acetyl group. |

| [M - COCH₃]⁺ | Loss of an acetyl radical | 212 | 214 | Cleavage of the bond between the chroman ring and the acetyl group. |

| [M - Br]⁺ | Loss of a bromine radical | 176 | - | Loss of the bromine atom from the aromatic ring. |

| [C₉H₉O₂]⁺ | 149 | - | Further fragmentation of the [M - Br]⁺ ion. | |

| [C₈H₇O]⁺ | 119 | - | Fragmentation of the chroman ring. | |

| [CH₃CO]⁺ | Acetyl cation | 43 | - | A common fragment for compounds containing an acetyl group. |

Experimental Protocols

A generalized protocol for the mass spectrometric analysis of 1-(6-Bromochroman-2-yl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is detailed below.

1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 1-(6-Bromochroman-2-yl)ethanone and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to obtain working solutions in the range of 1-10 µg/mL.

-

Quality Control: Prepare a blank sample containing only the solvent to be run before and after the sample analysis to check for system contamination.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injection: Inject 1 µL of the working solution in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

3. Data Analysis

-

Software: Use the instrument's proprietary software for data acquisition and analysis.

-

Identification: Identify the peak corresponding to 1-(6-Bromochroman-2-yl)ethanone based on its retention time.

-

Mass Spectrum Interpretation: Analyze the mass spectrum of the identified peak, paying close attention to the molecular ion peak and the characteristic fragmentation pattern. The presence of the bromine isotope pattern is a key diagnostic feature.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of 1-(6-Bromochroman-2-yl)ethanone.

Caption: Proposed EI fragmentation pathway for 1-(6-Bromochroman-2-yl)ethanone.

References

An In-Depth Technical Guide on 1-(6-Bromochroman-2-yl)ethanone: Purity, Appearance, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the purity and appearance of 1-(6-Bromochroman-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specific to this compound, this guide also incorporates general methodologies and characterization techniques commonly applied to related brominated chroman derivatives.

Physicochemical Properties and Purity

Currently, detailed experimental data on the physical appearance of 1-(6-Bromochroman-2-yl)ethanone is not widely published. However, based on the general properties of similar organic compounds, it is expected to be a solid at room temperature. The purity of commercially available 1-(6-Bromochroman-2-yl)ethanone has been reported to be 95.0%.[1]

Table 1: Physicochemical Data of 1-(6-Bromochroman-2-yl)ethanone

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₂ | CymitQuimica[1] |

| Molecular Weight | 255.111 g/mol | CymitQuimica[1] |

| Purity | 95.0% | CymitQuimica[1] |

| Appearance | Not specified in available literature. Likely a solid. | Inferred |

Synthesis and Purification Protocols

While a specific, detailed synthesis protocol for 1-(6-Bromochroman-2-yl)ethanone is not available in the reviewed literature, the synthesis of related chroman and brominated heterocyclic compounds typically involves several key steps. The following represents a generalized synthetic approach that could likely be adapted for the target molecule.

General Synthetic Pathway

A plausible synthetic route could involve the reaction of a substituted phenol with an α,β-unsaturated ketone followed by bromination.

References

The Rising Therapeutic Potential of Chromanone Derivatives: A Technical Guide to Their Biological Activities

Introduction

Chromanone (2,3-dihydro-1-benzopyran-4-one) and its derivatives represent a significant class of oxygen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3][4] These scaffolds are ubiquitous in nature, found in various plants and fungi, and serve as crucial building blocks for a wide array of bioactive molecules.[1][2][5] Structurally similar to chromones but lacking the C2-C3 double bond, chromanones exhibit distinct and often enhanced biological activities.[1][3][5] Their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, position them as promising candidates for drug discovery and development.[1][2][3][5][6][7] This guide provides an in-depth technical overview of the multifaceted biological activities of chromanone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[8][9]

Several studies have highlighted the ability of synthetic chromanone derivatives to selectively target cancer cells while showing lower toxicity to normal cells.[8] For instance, certain derivatives have shown promising antiproliferative activity against colorectal cancer cells, with IC50 values ranging from 10 to 30 μM.[9] The anticancer effects are often linked to their pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS) and subsequent cell death.[9][10] In multiple myeloma cells, specific chromanone derivatives inactivate the prohibitin 2 (PHB2) protein, which elevates intracellular ROS and induces pro-apoptotic and anti-proliferative effects.[10]

Furthermore, some derivatives can induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[9] The genotoxic potential of these compounds, through direct DNA interaction or inhibition of DNA repair enzymes, is also considered a key mechanism underlying their anticancer activity.[9]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Flavanone/Chromanone Derivatives (Three specific types) | Colorectal Cancer Cells | 10 - 30 µM | [9] |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 (Lung Cancer) | Strong Cytotoxicity | [8] |

| KBB-NX20 | Multiple Myeloma | < 1 µM | [10] |

| Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10) | Acetylcholinesterase (AChE) Inhibition | 0.58 ± 0.05 µM | [11] |

| Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10) | Monoamine Oxidase B (MAO-B) Inhibition | 0.41 ± 0.04 µM | [11] |

Workflow for Evaluating Anticancer Activity

Caption: General workflow for assessing the anticancer potential of chromanone derivatives.

Anti-inflammatory Activity

Chromanone derivatives have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways involved in the inflammatory response.[12][13][14] A significant mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] Several chromanone compounds have shown inhibitory effects on NO production with IC50 values in the low micromolar range (7.0–12.0 μM), without exhibiting cytotoxicity.[1]

The anti-inflammatory effects are often mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] For example, derivative 4e was found to prevent the translocation of NF-κB from the cytoplasm to the nucleus in LPS-induced microglial cells.[12][13] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[12][13]

Mechanistically, these compounds can disturb TLR4-mediated signaling cascades, including the TAK1/NF-κB and PI3K/Akt pathways.[12][13] Another novel chromone derivative, DCO-6 , demonstrated anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, which is upstream of p38 MAPK activation.[14] This highlights the ability of chromanones to target specific upstream events in the inflammatory cascade.[14]

Signaling Pathway: TLR4-Mediated NF-κB Activation

Caption: Chromanone derivatives inhibit inflammation by blocking the TLR4/NF-κB pathway.

Antimicrobial Activity

The chromanone scaffold is a key pharmacophore for developing new antimicrobial agents to combat the rise of drug-resistant pathogens.[3] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][15]

Structure-activity relationship (SAR) studies reveal that specific substitutions on the chromanone ring are crucial for potent antimicrobial activity. For example, hydroxyl groups at the 5- and 7-positions and a hydrophobic substituent at the 2-position of the 4-chromanone scaffold can significantly enhance antibacterial activity.[15] Some synthesized compounds have exhibited impressive activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL.[15]

The antimicrobial action can be attributed to interactions with various microbial targets. Molecular docking studies have suggested that these compounds can bind with high affinity to essential microbial enzymes like penicillin-binding proteins, DNA gyrase, and lanosterol 14-alpha demethylase, disrupting critical cellular processes.[6]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Synthetic 4-Chromanone | Methicillin-resistant S. aureus (MRSA) | As low as 0.39 µg/mL | [15] |

| 7-OH-4-chromanone (3f) | Gram-positive bacteria | 3.13–12.5 µg/mL | [15] |

| 6-OH-4-chromanone (3k) | Gram-positive bacteria | 6.25–12.5 µg/mL | [15] |

| Hydrazide 8 | S. aureus | 1.64 µM | [6] |

| Hydrazide 8 | E. coli | 1.64 µM | [6] |

| Hydrazide 8 | C. albicans | 6.57 µM | [6] |

| Hydrazone 17 | Various microbes | 1.88–3.75 µM | [6] |

| Chroman-4-one derivatives (general) | Bacteria and Fungi | 64 to 1024 µg/mL | [7] |

| Compound 20 | S. epidermidis | 128 µg/mL | [7] |

| Compound 21 | Various bacteria | 128 µg/mL | [7] |

Neuroprotective Activity

Chromanone derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[11][16][17] Their neuroprotective effects are multifaceted, involving anti-neuroinflammatory actions, improvement of mitochondrial function, and inhibition of key enzymes.[12][16][17]

In animal models of Alzheimer's disease, certain chromone derivatives were shown to suppress neuroinflammation, restore mitochondrial function, and reduce cognitive deficits.[16][17] For instance, compounds C3AACP6 and C3AACP7 contributed to the recovery of aerobic metabolism and increased the activity of mitochondrial enzymes in the hippocampus.[17]

A multitarget approach has led to the design of chromanone hybrids that simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's.[11] The optimal compound, C10 , exhibited potent dual inhibition of AChE and MAO-B with IC50 values of 0.58 μM and 0.41 μM, respectively.[11] This compound also protected against mitochondrial dysfunction, inhibited AChE-induced amyloid-β aggregation, and reduced tau protein phosphorylation.[11] These findings underscore the potential of chromanone derivatives as multifunctional agents for complex neurodegenerative disorders.[11]

Signaling Pathway: Neuroprotection via Mitochondrial Support

Caption: Chromanones exert neuroprotective effects by restoring mitochondrial health and reducing inflammation.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

-

Objective: To determine the concentration of a chromanone derivative that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) and normal cells (e.g., SV-HUC-1) in 96-well plates at a specific density and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

-

Annexin V Staining for Apoptosis Detection

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with chromanone derivatives.

-

Methodology:

-

Cell Treatment: Treat cells with the chromanone derivative at its predetermined IC50 concentration for a set time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[8]

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the inhibitory effect of chromanone derivatives on NO production in LPS-stimulated macrophages.

-

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the chromanone derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature. The presence of nitrite (a stable product of NO) will result in a purple-colored azo compound. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.[1][12]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of chromanone derivatives against various microbial strains.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the chromanone derivative in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a drug control (e.g., gentamicin, fluconazole).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.[6][7][15]

-

Conclusion and Future Perspectives

The chromanone scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The research highlighted in this guide provides compelling evidence for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The ability of these compounds to selectively target cancer cells, modulate complex inflammatory and neurodegenerative pathways, and overcome microbial resistance is particularly noteworthy.

Future research should focus on several key areas. Firstly, extensive structure-activity relationship (SAR) studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. Secondly, elucidating the precise molecular targets and downstream signaling effects will provide a deeper understanding of their mechanisms of action. The application of computational methods, such as molecular docking and QSAR analysis, can aid in the rational design of new, more effective derivatives.[6] Finally, advancing the most promising candidates into preclinical and clinical trials will be essential to translate their therapeutic potential into tangible benefits for human health. The versatility and proven bioactivity of the chromanone framework ensure that it will remain a fertile ground for drug discovery for years to come.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03497A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromanones in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Chromanones, a significant class of oxygen-containing heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2][3] Structurally, chromanones, or chroman-4-ones, consist of a benzene ring fused to a dihydropyran ring.[1] This core structure is prevalent in numerous natural products, particularly flavonoids, and serves as a versatile template for the design and synthesis of novel therapeutic agents.[2][4] The absence of a C2-C3 double bond distinguishes chromanones from the structurally similar chromones, leading to significant variations in their biological profiles.[1][5]

The therapeutic potential of chromanone derivatives is extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral agents.[1][2][6] This guide provides a comprehensive overview of the core aspects of chromanones in medicinal chemistry, focusing on their synthesis, biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.

Anticancer Activity of Chromanone Derivatives

Chromanone-based compounds have shown significant promise as anticancer agents by targeting various mechanisms within cancer cells, including the induction of apoptosis and cell cycle arrest.[7][8] The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines.

Below is a summary of the in vitro anticancer activity of selected chromanone derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Benzylchroman-4-one derivative | - | - | [1] |

| 3-Arylideneflavanone/chromanone | - | - | [1] |

| 7-Methoxyisoflavanone | - | - | [1] |

| Spiro[chroman-2,4'-piperidin]-4-one derivative | - | - | [1] |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 (Lung) | Lower than MCF-7, DU-145 | [7] |

| Flavanone/Chromanone Derivative 1 | Caco-2, HT-29, LoVo, SW-620, HCT116 (Colorectal) | 8-20 | [8] |

| Flavanone/Chromanone Derivative 3 | Caco-2, HT-29, LoVo, SW-620, HCT116 (Colorectal) | 15-30 | [8] |

| Flavanone/Chromanone Derivative 5 | Caco-2, HT-29, LoVo, SW-620, HCT116 (Colorectal) | 15-30 | [8] |

| KBB-NX20 | Multiple Myeloma | < 1 | [9] |

| Chromanone-1,3,4-thiadiazole derivative 3a | HL-60, MOLT-4, MCF-7 | - | [10] |

| Chromanone-1,3,4-thiadiazole derivative 3c | HL-60, MOLT-4, MCF-7 | - | [10] |

| Chromanone-1,3,4-thiadiazole derivative 3e | HL-60, MOLT-4, MCF-7 | - | [10] |

| Chromanone-1,3,4-thiadiazole derivative 3i | HL-60, MOLT-4, MCF-7 | - | [10] |

| Chroman-2,4-dione derivative 11 | MCF-7 (Breast) | 68.4 ± 3.9 | [10] |

| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia), MOLT-4 (Leukemia) | 42.0 ± 2.7, 24.4 ± 2.6 | [10] |

| Benzothiazole and chromone derivative 2c | HCT116 (Colon), HeLa (Cervical) | 3.670, 2.642 | [11] |

| Benzothiazole and chromone derivative 7h | HCT116 (Colon), HeLa (Cervical) | 6.553, 3.995 | [11] |

| Benzothiazole and chromone derivative 7l | HCT116 (Colon), HeLa (Cervical) | 2.527, 2.659 | [11] |

A key mechanism through which chromanone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often initiated through the generation of intracellular reactive oxygen species (ROS), leading to the activation of downstream signaling cascades that result in cell death.[9]

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(6-Bromochroman-2-yl)ethanone: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone containing a chroman scaffold, a privileged structure in medicinal chemistry. The presence of a bromine atom on the aromatic ring and an acetyl group at the 2-position makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, supported by detailed, generalized experimental protocols and logical workflow diagrams. While direct literature on this specific molecule is sparse, this paper extrapolates from well-established synthetic methodologies for analogous chroman derivatives to provide a robust theoretical and practical framework.

Chemical Properties and Structure

1-(6-Bromochroman-2-yl)ethanone is characterized by a chroman ring system where the benzene ring is substituted with a bromine atom at the 6-position, and the dihydropyran ring bears an acetyl group at the 2-position.

| Property | Value |

| IUPAC Name | 1-(6-Bromochroman-2-yl)ethanone |

| CAS Number | 1895167-20-0 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |

Synthetic Pathways

A likely synthetic route to 1-(6-Bromochroman-2-yl)ethanone involves a multi-step process starting from a readily available substituted phenol. A plausible pathway is outlined below.

Detailed Experimental Protocols (Generalized)

Step 1: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)ethanone (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 4-bromophenol (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(5-bromo-2-hydroxyphenyl)ethanone.

Step 2: Synthesis of 4-(5-Bromo-2-hydroxyphenyl)-4-oxobutanal (Michael Addition)

-

To a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).

-

Add crotonaldehyde (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 1-(6-Bromochroman-2-yl)ethanone (Intramolecular Cyclization and Reduction)

-

Dissolve the crude 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanal in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute HCl to facilitate the cyclization.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(6-bromochroman-2-yl)ethanone.

Utility as a Synthetic Intermediate

The reactivity of 1-(6-Bromochroman-2-yl)ethanone at three key positions makes it a valuable building block for creating a diverse library of compounds.

Reactions at the Brominated Aromatic Ring

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Generalized Protocol for Suzuki Coupling:

-

To a degassed mixture of 1-(6-bromochroman-2-yl)ethanone (1.0 eq), a boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.

-

Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reactions of the Acetyl Group

The ketone functionality of the acetyl group can undergo a variety of transformations.

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Wittig Reaction: Conversion of the carbonyl to an alkene using a phosphonium ylide.

-

Aldol Condensation: Reaction with aldehydes or ketones in the presence of an acid or base to form α,β-unsaturated ketones.

Reactions at the α-Carbon

The α-carbon to the carbonyl group can be functionalized, for example, through enolate chemistry.

-

α-Bromination: Reaction with N-bromosuccinimide (NBS) can introduce a bromine atom at the α-position, creating a new site for nucleophilic substitution.

Biological Significance of the Chroman Scaffold and Potential Applications

The chroman ring system is a core component of many biologically active natural products and synthetic drugs.[1] Its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2]

The strategic placement of the bromo and acetyl groups on the chroman scaffold of 1-(6-bromochroman-2-yl)ethanone allows for systematic structural modifications. This makes it an ideal starting material for generating libraries of novel chroman derivatives for high-throughput screening in drug discovery programs. The diverse functionalities that can be introduced could lead to the identification of potent and selective modulators of various biological targets.

Conclusion

1-(6-Bromochroman-2-yl)ethanone, while not extensively documented, represents a synthetic intermediate with significant potential. Its preparation is feasible through established organic chemistry reactions. The presence of multiple reactive sites allows for extensive derivatization, making it a valuable tool for medicinal chemists and drug discovery scientists. The chroman core suggests that derivatives of this compound are likely to possess interesting biological activities, warranting further investigation into its synthesis and application in the development of novel therapeutics. This guide provides a foundational understanding to stimulate and support such research endeavors.

References

The Ethanone Group on the Chroman Scaffold: A Gateway to Diverse Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, is a common core in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of an ethanone (acetyl) group onto this scaffold provides a versatile chemical handle, opening up a plethora of synthetic possibilities for the development of novel therapeutic agents. This technical guide delves into the reactivity of the ethanone group on the chroman scaffold, providing a comprehensive overview of its synthetic transformations, detailed experimental protocols, and the biological significance of the resulting derivatives.

Synthesis of Acetylchromans

The primary method for introducing an ethanone group onto the chroman scaffold is through the Friedel-Crafts acylation of a pre-formed chroman ring system. A common substrate for this reaction is 2,2-dimethylchroman, which can be synthesized from resorcinol.

Synthesis of 6-Acetyl-2,2-dimethylchroman

A key starting material, 6-acetyl-2,2-dimethylchroman, can be synthesized via the acylation of resorcinol followed by a nuclear prenylation. The subsequent Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields the desired product.

Reactivity of the Ethanone Group: Gateway to Chalcones

The methyl group of the ethanone moiety is acidic and readily undergoes condensation reactions with aldehydes, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. These chroman-based chalcones are pivotal intermediates in the synthesis of various heterocyclic compounds.

Claisen-Schmidt Condensation for Chalcone Synthesis

The reaction involves the base-catalyzed condensation of an acetylchroman with an aromatic aldehyde. The choice of base and solvent can influence the reaction yield and purity. Commonly used bases include potassium hydroxide and sodium hydroxide in an alcoholic solvent.

Data Presentation

Table 1: Synthesis of Chroman-Based Chalcones via Claisen-Schmidt Condensation

| Entry | Acetylchroman Derivative | Aldehyde | Base/Solvent | Yield (%) | Reference |

| 1 | 6-Acetyl-2,2-dimethylchroman | Benzaldehyde | KOH/Methanol | 85 | [1][2] |

| 2 | 6-Acetyl-2,2-dimethylchroman | 4-Chlorobenzaldehyde | KOH/Methanol | 82 | [1][2] |

| 3 | 6-Acetyl-2,2-dimethylchroman | 4-Methoxybenzaldehyde | KOH/Methanol | 88 | [1][2] |

| 4 | 6-Acetyl-2,2-dimethylchroman | 4-Nitrobenzaldehyde | KOH/Methanol | 78 | [1][2] |

| 5 | 3-Acetyl-4-hydroxycoumarin | Various Aromatic Aldehydes | Piperidine/Chloroform | 75-85 | [3] |

Experimental Protocols

General Procedure for the Synthesis of Chroman-Based Chalcones (from 6-Acetyl-2,2-dimethylchroman)

To a solution of 6-acetyl-2,2-dimethylchroman (1 mmol) and the respective aromatic aldehyde (1 mmol) in methanol (15 mL), a solution of potassium hydroxide (40% in water) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

From Chalcones to Bioactive Heterocycles: Synthesis of Pyrazoles and Isoxazoles

The α,β-unsaturated ketone functionality of the chroman-based chalcones makes them excellent substrates for cycloaddition and condensation reactions to form various five-membered heterocyclic rings, such as pyrazoles and isoxazoles. These heterocyclic derivatives have garnered significant attention due to their diverse pharmacological activities.

Synthesis of Chroman-Based Pyrazoles

The reaction of chroman-based chalcones with hydrazine hydrate or its derivatives in a suitable solvent, often in the presence of an acid catalyst like acetic acid, leads to the formation of pyrazoline derivatives.

Synthesis of Chroman-Based Isoxazoles

The cyclization of chroman-based chalcones with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, yields the corresponding isoxazole derivatives.[1][2]

Data Presentation

Table 2: Synthesis of Pyrazole and Isoxazole Derivatives from Chroman-Based Chalcones

| Entry | Chalcone Derivative | Reagent | Product Type | Yield (%) | Reference |

| 1 | (E)-1-(2,2-dimethylchroman-6-yl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Pyrazoline | 80 | [4][5] |

| 2 | (E)-1-(2,2-dimethylchroman-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Phenylhydrazine | Pyrazoline | 75 | [5] |

| 3 | (E)-1-(2,2-dimethylchroman-6-yl)-3-phenylprop-2-en-1-one | Hydroxylamine HCl | Isoxazole | 78 | [1][2] |

| 4 | (E)-1-(2,2-dimethylchroman-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydroxylamine HCl | Isoxazole | 82 | [1][2] |

Experimental Protocols

General Procedure for the Synthesis of Chroman-Based Pyrazolines

A mixture of the chroman-based chalcone (1 mmol) and hydrazine hydrate (or phenylhydrazine) (1.2 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to give the pure pyrazoline derivative.[5][6]

General Procedure for the Synthesis of Chroman-Based Isoxazoles

To a solution of the chroman-based chalcone (1 mmol) in ethanol (20 mL), hydroxylamine hydrochloride (1.5 mmol) and a solution of potassium hydroxide (2 mmol) in water (2 mL) are added. The mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure isoxazole derivative.[1][2][7]

Biological Significance and Signaling Pathways

The synthetic derivatives originating from the reactivity of the ethanone group on the chroman scaffold, particularly the chalcones, pyrazoles, and isoxazoles, have been extensively evaluated for their biological activities. Many of these compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Table 3: Biological Activities of Chroman-Based Derivatives

| Compound Type | Derivative | Activity | IC50 / Zone of Inhibition | Cell Line / Organism | Reference |

| Chalcone | (E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-one | Anticancer | 11.76 µM | HL-60 | [8] |

| Chalcone | (E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-one | Anticancer | 8.36 µM | HL-60 | [8] |

| Pyrazoline | Spiro-1-pyrazoline of 2-phenyl-3-(4-methoxybenzylidene)chroman-4-one | Anticancer | < 10 µM | HL-60, NALM-6, WM-115 | [8] |

| Pyrazole | Various diphenyl pyrazole-chalcone derivatives | Anticancer | >80% inhibition at 100 µg/ml | HNO-97 | [9] |

| Isoxazole | 5-(4'-chlorophenyl)-4-(dicyclopentadienyliron)-1,2-isoxazole | Anti-inflammatory (COX) | 84.03 µM | - | [7] |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synthetic workflow from resorcinol to bioactive heterocyclic derivatives.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and pharmacological properties of coumarin‐chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 1-(6-Bromochroman-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for 1-(6-Bromochroman-2-yl)ethanone. Due to the limited availability of specific stability data for this compound, this document outlines a proactive, science-based approach to handling and stability assessment based on the known chemistry of its structural motifs and international regulatory guidelines.

Introduction

1-(6-Bromochroman-2-yl)ethanone is a heterocyclic ketone with potential applications in pharmaceutical research and development. Understanding its stability profile is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in experimental assays. This guide details recommended storage conditions, potential degradation pathways, and a robust experimental framework for comprehensive stability testing.

Recommended Storage Conditions

Based on the general stability of chromanone derivatives and bromo-aromatic compounds, the following storage conditions are recommended to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down potential thermally induced degradation reactions. |

| Humidity | Store in a desiccated environment | To prevent hydrolysis of the lactone-like chromanone ring. |

| Light | Protect from light | To avoid photodegradation, a common pathway for aromatic compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, particularly of the ketone functionality. |

| Container | Tightly sealed, amber glass vial | To provide a physical barrier against moisture, oxygen, and light. |

Potential Degradation Pathways

The chemical structure of 1-(6-Bromochroman-2-yl)ethanone contains several functional groups susceptible to degradation under stress conditions. Understanding these potential pathways is fundamental to designing a comprehensive stability testing program.

-

Hydrolysis: The chromanone ring contains an ester linkage within a lactone-like structure, which can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[1][2][3][4][5]

-

Oxidation: The ketone functional group and the benzylic position of the chroman ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[6][7][8][9]

-

Photodegradation: Aromatic compounds and ketones can absorb UV-Vis light, leading to the formation of reactive excited states that can undergo various degradation reactions.[10][11] The presence of a bromine atom on the aromatic ring can also influence its susceptibility to photodegradation.

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

The following diagram illustrates the potential degradation pathways for 1-(6-Bromochroman-2-yl)ethanone.

Experimental Protocols for Stability Testing

A comprehensive stability testing program should include forced degradation studies and long-term stability studies under ICH recommended conditions.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12][13][14][15][16]

The following workflow is recommended for conducting forced degradation studies:

References

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. research.vu.nl [research.vu.nl]

- 11. Photodegradation - Wikipedia [en.wikipedia.org]

- 12. database.ich.org [database.ich.org]

- 13. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 14. One moment, please... [ikev.org]

- 15. biobostonconsulting.com [biobostonconsulting.com]

- 16. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-Bromochroman-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of 1-(6-Bromochroman-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis from 6-bromochroman in the reviewed literature, a two-step synthetic route is presented. This pathway commences with the reaction of 4-bromophenol with 3-buten-2-one (methyl vinyl ketone) to form an intermediate, which is subsequently cyclized to yield the target chroman derivative. This protocol is based on established principles of chroman synthesis and provides a practical approach for obtaining the desired compound.

Introduction

Chroman motifs are prevalent in a wide array of biologically active natural products and synthetic compounds. The specific derivative, 1-(6-Bromochroman-2-yl)ethanone, incorporates a bromine atom, which can serve as a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules for drug discovery programs. The synthetic strategy outlined herein involves a tandem Michael addition and intramolecular cyclization, a reliable method for the construction of the chroman ring system.

Proposed Signaling Pathway and Rationale

While this document focuses on the chemical synthesis, the 1-(6-Bromochroman-2-yl)ethanone scaffold can be envisioned as a core structure for the development of pharmacologically active agents. The chroman ring is a key component in molecules targeting a variety of biological pathways. The bromo-substituent allows for the introduction of diverse functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR) in drug design. The acetyl group at the 2-position can also be a site for further chemical elaboration.

Caption: Synthetic utility of 1-(6-Bromochroman-2-yl)ethanone for SAR exploration.

Experimental Protocols

This section details the proposed two-step synthesis of 1-(6-Bromochroman-2-yl)ethanone.

Step 1: Synthesis of 4-(4-Bromophenoxy)butan-2-one (Intermediate)

This step involves the Michael addition of 4-bromophenol to 3-buten-2-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenol | 173.01 | 17.3 g | 0.1 |

| 3-Buten-2-one | 70.09 | 7.7 mL (7.0 g) | 0.1 |

| Potassium Carbonate | 138.21 | 27.6 g | 0.2 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 200 mL of acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Slowly add 3-buten-2-one (7.7 mL, 0.1 mol) to the reaction mixture dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(4-bromophenoxy)butan-2-one as a pale yellow oil.

Step 2: Synthesis of 1-(6-Bromochroman-2-yl)ethanone (Final Product)

This step involves the acid-catalyzed intramolecular cyclization of the intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4-Bromophenoxy)butan-2-one | 243.09 | 24.3 g | 0.1 |

| Polyphosphoric Acid (PPA) | - | ~100 g | - |

| Dichloromethane | 84.93 | 300 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, place polyphosphoric acid (~100 g) and heat it to 80-90 °C with mechanical stirring.

-

Slowly add 4-(4-bromophenoxy)butan-2-one (24.3 g, 0.1 mol) to the hot PPA over 30 minutes.

-

After the addition, continue stirring the reaction mixture at 90 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~300 g) with vigorous stirring.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(6-Bromochroman-2-yl)ethanone.

Experimental Workflow

Caption: Proposed two-step synthesis workflow for 1-(6-Bromochroman-2-yl)ethanone.

Data Presentation

Table 1: Physicochemical Properties of 1-(6-Bromochroman-2-yl)ethanone